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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity

against key mediators of angiogenesis and cell proliferation.[1] This small molecule inhibitor

targets both receptor tyrosine kinases (RTKs) and Src family kinases, positioning it as a

compound of interest for therapeutic development, particularly in oncology and ophthalmology.

[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase

domain, thereby blocking downstream signaling pathways crucial for cell growth, survival, and

migration. This technical guide provides a detailed summary of the kinase selectivity profile of

TG 100572, outlines the experimental methodologies for its characterization, and visualizes its

impact on relevant signaling pathways.
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The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with the

half-maximal inhibitory concentration (IC50) values indicating high potency against specific

targets. The data reveals sub-nanomolar to low nanomolar activity against key RTKs and Src

family kinases.[1][3]

Kinase Family Target Kinase IC50 (nM)

Receptor Tyrosine Kinases VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Src Family Kinases Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Table 1: The IC50 values for TG 100572 against a selection of receptor tyrosine kinases and

Src family kinases. Data sourced from multiple references.[1][3]

Experimental Protocols
The determination of IC50 values for kinase inhibitors like TG 100572 is typically achieved

through in vitro biochemical assays. These assays measure the enzymatic activity of a purified

kinase in the presence of varying concentrations of the inhibitor. While the specific protocol for

TG 100572 is detailed in primary literature[2], a generalized, representative methodology

based on common industry practices is described below.
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Generalized Protocol for In Vitro Kinase Inhibition Assay
(e.g., ADP-Glo™ or LanthaScreen™)
Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity

of a target kinase.

Materials:

Purified, recombinant kinase of interest.

Specific peptide or protein substrate for the kinase.

Adenosine Triphosphate (ATP), typically at a concentration close to the Km for the specific

kinase.[4]

TG 100572, serially diluted in a suitable solvent (e.g., DMSO).

Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA).[5]

Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ terbium-labeled antibody

and fluorescently labeled tracer).[6][7]

Microplates (e.g., 384-well, low-volume, white plates for luminescence or black plates for

fluorescence).[8]

Microplate reader capable of detecting luminescence or Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET).

Procedure:

Compound Preparation: A serial dilution of TG 100572 is prepared in DMSO and then further

diluted in the kinase assay buffer to achieve the final desired concentrations.

Kinase Reaction Setup:

The kinase, substrate, and assay buffer are added to the wells of the microplate.
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The serially diluted TG 100572 or vehicle control (DMSO) is then added to the respective

wells.

The mixture is incubated for a predetermined period (e.g., 15-30 minutes) at room

temperature to allow for inhibitor binding to the kinase.

Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP.

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes) to allow for substrate phosphorylation. The reaction time

is optimized to ensure it remains within the linear range of the assay.[4]

Reaction Termination and Signal Detection:

For ADP-Glo™ Assay: An ADP-Glo™ Reagent is added to terminate the kinase reaction

and deplete the remaining ATP.[9] Subsequently, a Kinase Detection Reagent is added to

convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction,

producing a luminescent signal proportional to the kinase activity.[9]

For LanthaScreen™ Assay: The reaction is stopped by the addition of a solution

containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.

[10] The binding of the antibody to the phosphorylated, fluorescently-labeled substrate

results in a TR-FRET signal.[11]

Data Analysis:

The luminescent or TR-FRET signal is measured using a microplate reader.

The data is normalized to controls (0% inhibition with vehicle and 100% inhibition with a

potent, broad-spectrum inhibitor or no enzyme).

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

TG 100572 concentration and fitting the data to a sigmoidal dose-response curve using

appropriate software.

Mandatory Visualizations
Signaling Pathways Modulated by TG 100572
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The primary targets of TG 100572 are integral components of signaling cascades that drive

angiogenesis, cell proliferation, and survival. The following diagram illustrates the key pathways

affected by this inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Signaling

VEGF

VEGFR

FGF

FGFR

PDGF

PDGFRβ

Src Family
Kinases PLCγ

PI3K

TG 100572

RAS

AKT

RAF

Cell Proliferation,
Survival, Angiogenesis

MEK

ERK

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagent Preparation
(Kinase, Substrate, Buffer, ATP)

3. Assay Plate Setup
(Add Kinase, Substrate, Inhibitor)

2. Inhibitor Serial Dilution
(TG 100572)

4. Initiate Reaction
(Add ATP)

5. Incubate
(e.g., 60 min at 30°C)

6. Stop Reaction & Add
Detection Reagents

7. Signal Measurement
(Luminescence or TR-FRET)

8. Data Analysis
(Dose-Response Curve Fitting)

IC50 Value

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682778/docs?utm_src=pdf-body-img#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1682778?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/TG-100572.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032767/
https://www.medchemexpress.com/TG-100572-Hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FLT4_LanthaScreen_Binding.pdf
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://bio-protocol.org/exchange/minidetail?id=5502617&type=30
https://worldwide.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://www.thermofisher.com/tr/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-tr-fret-toolbox.html
https://www.thermofisher.com/tr/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-tr-fret-toolbox.html
https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile
https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile
https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile
https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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